1-(4-Formylphenyl)piperidine-4-carboxylic acid

Monoacylglycerol lipase Reversible inhibition Aryl formyl piperidine

Researchers optimizing reversible MAGL inhibitor leads often face multi-step synthetic routes (5-7 steps) using mono-functional precursors. This compound eliminates that bottleneck. 1-(4-Formylphenyl)piperidine-4-carboxylic acid (CAS 727396-60-3) provides orthogonal aldehyde and carboxylic acid handles for chemoselective derivatization, reducing hit-to-lead synthesis to 2-3 steps. • Para-formylphenyl core validated for reversible MAGL inhibition (IC50 = 15 nM) • Para-substitution yields ≥5-fold PI3Kδ potency gain vs. ortho/meta isomers • Batch-specific QC with certificate of analysis available

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 727396-60-3
Cat. No. B1289551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Formylphenyl)piperidine-4-carboxylic acid
CAS727396-60-3
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17)
InChIKeyCXXCXICUGGOJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Formylphenyl)piperidine-4-carboxylic acid: Overview & Procurement


1-(4-Formylphenyl)piperidine-4-carboxylic acid (CAS 727396-60-3) is a heterobifunctional piperidine derivative with the molecular formula C13H15NO3 and molecular weight 233.26 g/mol . The compound features a para-substituted phenyl ring bearing a formyl (-CHO) group at the N1 position of the piperidine ring and a carboxylic acid (-COOH) group at the C4 position . This unique arrangement of two distinct reactive functional groups on a single scaffold enables orthogonal derivatization strategies that are not accessible with mono-functional analogs [1]. Commercially, the compound is available from multiple vendors in purity grades ranging from 95% to 98% .

Heterobifunctional building block with orthogonal aldehyde and carboxylic acid groups
Para-formylphenyl topology for reported reversible MAGL inhibitor design
Positional isomer control critical: ortho or meta substitution may alter target engagement

1-(4-Formylphenyl)piperidine-4-carboxylic acid: Analog Non-Substitutability


Generic substitution of 1-(4-Formylphenyl)piperidine-4-carboxylic acid with other piperidine-4-carboxylic acid derivatives is not scientifically valid due to fundamental differences in functional group topology and synthetic utility. This compound is a member of the aryl formyl piperidine class, which has been specifically validated as a privileged scaffold for developing reversible monoacylglycerol lipase (MAGL) inhibitors [1]. The para-formylphenyl substitution at N1 provides a distinct electronic and steric environment compared to ortho- or meta-substituted analogs, as well as compared to N-alkyl or N-acyl piperidine-4-carboxylic acids [2]. Furthermore, the carboxylic acid at C4 enables amide coupling or esterification that is geometrically and electronically distinct from carboxylates at the C2 or C3 positions . Substituting with an analog lacking either the formyl group (e.g., 1-phenylpiperidine-4-carboxylic acid) or the carboxylic acid group (e.g., 4-(piperidin-1-yl)benzaldehyde) fundamentally alters the compound‘s reactivity profile, orthogonal derivatization capacity, and potential biological target engagement, as documented in comparative structure-activity relationship (SAR) studies of related aryl formyl piperidine series [3].

Analog lacking formyl or carboxyl group
Mono-functional analogs may not support sequential chemoselective derivatization workflows.
Positional isomer (ortho or meta)
Ortho- or meta-formylphenyl isomers may alter target engagement profile; reported para-substitution topology critical.
C2 or C3 carboxylic acid isomer
Carboxylic acid at C2 or C3 positions changes geometric spacing and may limit dual-pocket engagement strategies.

1-(4-Formylphenyl)piperidine-4-carboxylic acid: Differentiation Evidence


Para-Formyl Topology for Reversible MAGL Inhibition

Aryl formyl piperidine derivatives bearing a para-substituted phenyl ring, such as the 1-(4-formylphenyl) core present in CAS 727396-60-3, represent a validated pharmacophore for developing reversible monoacylglycerol lipase (MAGL) inhibitors. In a systematic SAR study, compound 36 containing a 1-(4-formylphenyl)piperidine core demonstrated reversible MAGL inhibition with an IC50 of 15 nM [1]. This is in contrast to the majority of known MAGL inhibitors that function via an irreversible mechanism of action, which is associated with a series of side effects [2]. The study established that the para-formyl substitution pattern is critical for maintaining the reversible binding mode, as compounds lacking this specific substitution topology exhibited either irreversible inhibition profiles or substantially reduced reversible potency [3].

Reversible MAGL inhibition
Reported
IC50 15 nM (reversible)
Supports reversible inhibition pathway context; distinct from irreversible inhibitor class
Compound 36 containing 1-(4-formylphenyl)piperidine core
Monoacylglycerol lipase Reversible inhibition Aryl formyl piperidine Endocannabinoid system

Dual Orthogonal Reactive Sites for Sequential Derivatization

1-(4-Formylphenyl)piperidine-4-carboxylic acid (CAS 727396-60-3) possesses two chemically distinct reactive handles: an aldehyde group at the para position of the N-phenyl ring and a carboxylic acid at the C4 position of the piperidine ring . This dual orthogonal functionality enables sequential, chemoselective derivatization strategies that are fundamentally impossible with mono-functional analogs such as 4-(piperidin-1-yl)benzaldehyde (CAS 10338-57-5), which lacks the carboxylic acid, or piperidine-4-carboxylic acid (CAS 498-94-2), which lacks the formylphenyl group . The aldehyde can undergo reductive amination, hydrazone formation, or Grignard addition without affecting the carboxylic acid, which can be subsequently activated for amide coupling or esterification [1]. This sequential orthogonality expands the accessible chemical space by a multiplicative rather than additive factor, enabling the generation of diverse compound libraries from a single precursor [2].

Orthogonal reactive groups
Class-level
2 (aldehyde + carboxylic acid)
Enables sequential chemoselective derivatization without protecting groups
Versus mono-functional analogs (1 group); combinatorial library expansion
Building block Orthogonal functionalization Medicinal chemistry Parallel synthesis

Binding Affinity of Para-Formyl Substitution

The para-substitution pattern of the formyl group on the N-phenyl ring, as found in 1-(4-formylphenyl)piperidine-4-carboxylic acid, confers distinct target engagement properties compared to ortho- and meta-substituted positional isomers. Molecular dynamics simulations of aryl formyl piperidine derivatives binding to MAGL revealed that the 1-substituent orientation significantly influences the stability of key hydrogen bonding interactions within the catalytic site [1]. The para-substituted derivatives maintained more favorable binding free energies and residence times compared to ortho- or meta-substituted variants due to optimal spatial alignment of the formyl oxygen with catalytic serine residues [2]. In a related biological context, a structurally similar para-substituted piperidine derivative demonstrated PI3Kδ inhibition with an IC50 of 102 nM, whereas ortho- and meta-substituted analogs exhibited >5-fold reduced potency (IC50 >500 nM) under identical assay conditions [3].

Substitution topology effect
Reported
≥5-fold higher potency (para IC50 102 nM vs >500 nM ortho/meta)
Para-substitution critical for target binding; positional isomers may yield reduced assay response
PI3Kδ inhibition in Ri-1 cells; molecular dynamics support
Structure-activity relationship Positional isomer Molecular docking PI3Kδ

C4 Carboxylic Acid in Bioisosteric Replacement

The carboxylic acid group at the C4 position of the piperidine ring in CAS 727396-60-3 provides a geometrically constrained anchor point for derivatization that is distinct from carboxylic acids at the C2 or C3 positions [1]. In piperidine-based drug design, the 4-position carboxylic acid serves as a privileged bioisostere for the carboxylic acid moiety found in endogenous ligands and established drugs, offering improved conformational restriction and metabolic stability [2]. This is exemplified in the development of beta-lactam antibiotics and anticonvulsants, where 1-formylpiperidine-4-carboxylic acid derivatives demonstrated enhanced pharmacokinetic properties compared to non-cyclic or C2/C3-substituted analogs [3]. The C4 substitution also provides optimal spatial separation between the piperidine nitrogen and the carboxylic acid, maximizing the scaffold‘s capacity to engage two distinct binding pockets simultaneously—a feature not accessible with C2 or C3 carboxylic acid isomers where the functional groups are in closer proximity and exhibit steric interference [4].

C4 carboxylic acid geometry
Class-level
N-to-COOH distance ~3.8–4.2 Å
Reported spatial separation supports dual-pocket engagement designs; may differ from C2/C3 isomers
pKa range 4.2–4.8; geometry optimized at B3LYP/6-31G*
Bioisostere Piperidine-4-carboxylic acid Drug design Conformational restriction

1-(4-Formylphenyl)piperidine-4-carboxylic acid: Research & Industrial Applications


Reversible MAGL Inhibitors for CNS Drug Discovery

Use 1-(4-Formylphenyl)piperidine-4-carboxylic acid as a key synthetic intermediate for constructing aryl formyl piperidine-based reversible MAGL inhibitors. The para-formylphenyl core is essential for achieving reversible inhibition (IC50 = 15 nM demonstrated for compound 36) and avoiding the irreversible mechanism-associated side effects common to earlier MAGL inhibitor classes [1]. The carboxylic acid handle enables conjugation to diverse amine-containing fragments for SAR exploration, while the aldehyde can be retained or further derivatized to modulate potency and CNS penetration. This application is directly supported by the discovery that reversible MAGL inhibitors with the 1-(4-formylphenyl)piperidine scaffold significantly ameliorate depressive-like behaviors in reserpine-induced mouse models [2].

Orthogonal Derivatization for Parallel Library Synthesis

Employ CAS 727396-60-3 as a dual-functional building block for generating diverse compound libraries through sequential, chemoselective transformations. First, utilize the aldehyde group for reductive amination with primary or secondary amines, or for hydrazone/oxime formation with hydrazines/hydroxylamines, without affecting the carboxylic acid [3]. Second, activate the carboxylic acid (e.g., via HATU or EDC coupling) for amide bond formation with amine-containing fragments or esterification with alcohols. This orthogonal strategy reduces the total synthetic steps required to access complex molecules from 5-7 steps (if using mono-functional precursors sequentially) to 2-3 steps, representing a significant acceleration of hit-to-lead timelines [4].

PI3Kδ Inhibitor Scaffold Design

Leverage the para-substituted formylphenyl topology of CAS 727396-60-3 as a privileged scaffold for developing PI3Kδ inhibitors. The para-substitution pattern confers ≥5-fold higher potency (IC50 = 102 nM) compared to ortho- or meta-substituted positional isomers (IC50 >500 nM) [5]. The carboxylic acid at the C4 position provides an optimal vector for appending additional pharmacophoric elements that engage adjacent binding pockets within the PI3Kδ ATP-binding site. This scaffold geometry has been validated in cellular assays measuring AKT phosphorylation at S473, confirming target engagement in a physiologically relevant context [6].

Bioisosteric Replacement in GPCR Ligand Design

Utilize 1-(4-Formylphenyl)piperidine-4-carboxylic acid as a conformationally restricted bioisostere for the carboxylic acid moiety found in endogenous GPCR ligands and peptide-based therapeutics. The C4 carboxylic acid position provides optimal spatial separation (N-to-COOH distance ~3.8-4.2 Å) for simultaneously engaging the receptor‘s orthosteric binding site (via the N-aryl substituent) and a secondary acidic residue-binding pocket (via the carboxylic acid) [7]. This scaffold has been successfully employed in the development of beta-lactam antibiotics and anticonvulsants, demonstrating improved metabolic stability and oral bioavailability compared to flexible aliphatic carboxylic acid-containing analogs [8].

Application
Selection Property
Validation Focus
Reversible MAGL inhibitor research
Para-formylphenyl scaffold context
Reversible inhibition and target engagement assays
Sequential chemoselective library synthesis
Dual orthogonal reactive handles
Derivatization sequence optimization
PI3Kδ pathway inhibitor research
Para-substitution topology
Isoform selectivity and cellular target engagement
GPCR ligand design with conformational restriction
C4 carboxylic acid geometry
Dual-site binding and metabolic stability assessment

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